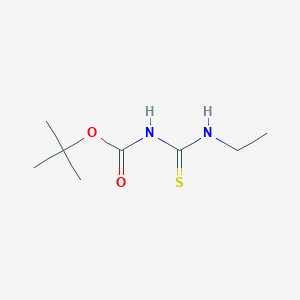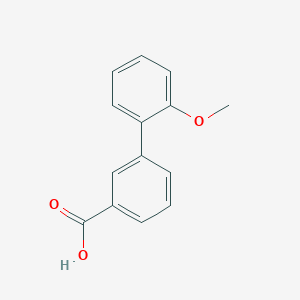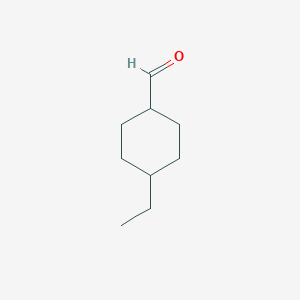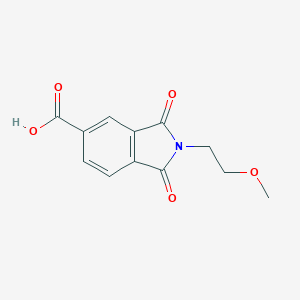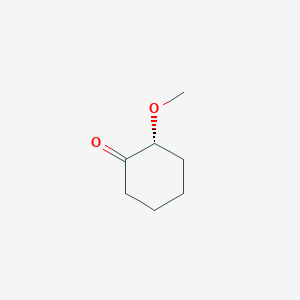
(R)-2-甲氧基环己酮
概述
描述
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can often be found in chemical databases.科学研究应用
合成Sanfetrinem
(R)-2-甲氧基环己酮是合成Sanfetrinem(一种抗生素)的关键中间体。已经使用涉及酵母和Candida lipolytica的微生物还原方法来获得2-甲氧基环己酮的(R)对映异构体(Fuganti, Grasselli, Mendozza, Servi, & Zucchi, 1997)。
氨基酸的不对称合成
(R)-2-甲氧基环己酮已经用于1-氨基-2-羟基环己烷羧酸的不对称Strecker合成中,具有高对映体过量值(Fondekar, Volk, & Frahm, 1999)。
精神活性物质的分析
已经在精神活性物质中鉴定和表征,如甲氧基环己胺,这些物质通常被宣传为“研究化学品”(De Paoli, Brandt, Wallach, Archer, & Pounder, 2013)。
红外光谱和理论计算
该化合物已经使用红外光谱和理论计算进行分析,以了解其构象平衡(Freitas, Tormena, & Rittner, 2003)。
对映选择性全合成
(R)-2-甲氧基环己酮已经用于(R)-α-硫辛酸的对映选择性全合成中,展示了热力学控制的去消旋化的潜力(Kaku, Okamoto, Nishii, Horikawa, & Tsunoda, 2010)。
有机磷化合物研究
已经参与了与酮与有机磷化合物反应相关的研究(Scheibye, Shabana, Lawesson, & Romming, 1982)。
催化加氢研究
该化合物已经用于研究铂族金属上甲氧基环己酮加氢的立体化学(Nishimura, Katagiri, & Kunikata, 1975)。
安全和危害
This involves understanding the toxicity, flammability, environmental impact, and other safety-related properties of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
未来方向
This involves understanding the current state of research on the compound and identifying unanswered questions or potential new applications.
For a specific compound like “®-2-methoxycyclohexanone”, you would need to search scientific literature or chemical databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if the compound is not widely studied. If you have access to a university library, you can use their resources to access many scientific articles and databases. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful.
属性
IUPAC Name |
(2R)-2-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methoxycyclohexanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


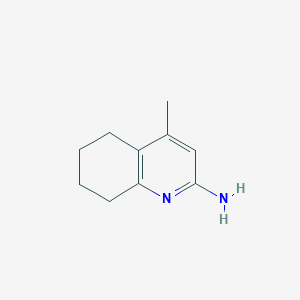
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
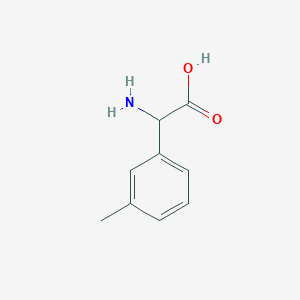
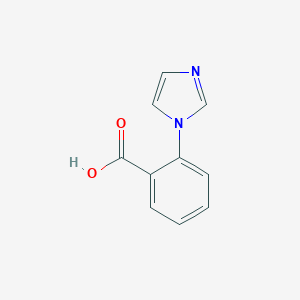
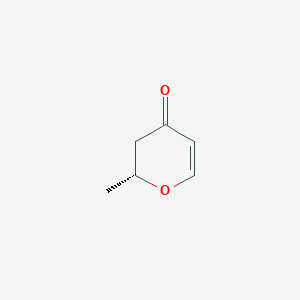
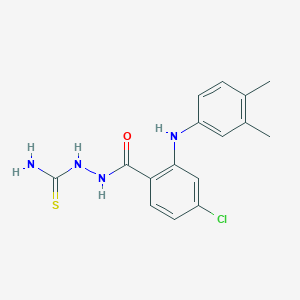
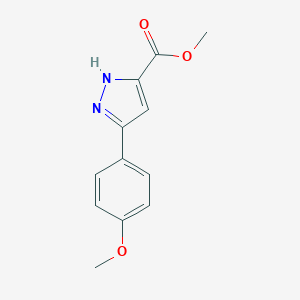
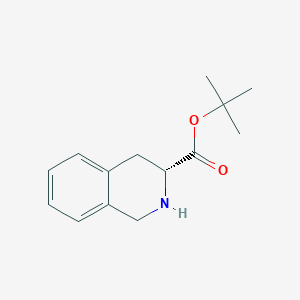
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)

